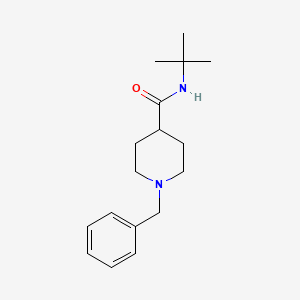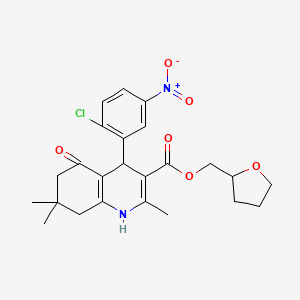
1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders.
科学研究应用
1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a critical role in regulating mood, motivation, and movement. 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has also been studied for its potential use as a tool in neuroscience research to study the function of dopamine neurons and their role in various neurological disorders.
作用机制
1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide works by inhibiting the reuptake of dopamine, which increases the levels of dopamine in the brain. This leads to an increase in the activation of dopamine receptors, which are responsible for regulating mood, motivation, and movement. The exact mechanism of action of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the binding of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide to the dopamine transporter protein, which prevents the reuptake of dopamine into the presynaptic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide are primarily related to its ability to increase the levels of dopamine in the brain. This leads to an increase in the activation of dopamine receptors, which can have a range of effects on mood, motivation, and movement. 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has been shown to improve motor function in animal models of Parkinson's disease and to improve attention and cognitive function in animal models of ADHD.
实验室实验的优点和局限性
One of the main advantages of using 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the dopamine transporter. This allows researchers to study the specific effects of dopamine reuptake inhibition on various neurological processes. However, one of the main limitations of using 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide is its potential for abuse and addiction. Therefore, it is important to handle and store 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide safely and to use it only for research purposes.
未来方向
There are several future directions for research on 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide. One area of research is the development of new and more effective dopamine reuptake inhibitors for the treatment of neurological disorders. Another area of research is the study of the long-term effects of dopamine reuptake inhibition on brain function and behavior. Additionally, 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide could be used as a tool in neuroscience research to study the function of dopamine neurons and their role in various neurological disorders. Overall, the potential therapeutic applications of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide and its role in neuroscience research make it an important area of study for future research.
Conclusion
In conclusion, 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide, or 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide, is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The synthesis method of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has been well established, and it has been used in numerous studies to produce high-quality 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide for research purposes. The biochemical and physiological effects of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide are primarily related to its ability to increase the levels of dopamine in the brain, which can have a range of effects on mood, motivation, and movement. While 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide has several advantages for lab experiments, it is important to handle and store it safely and to use it only for research purposes. Overall, the potential therapeutic applications of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide and its role in neuroscience research make it an important area of study for future research.
合成方法
The synthesis of 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide involves the reaction of benzyl cyanide with tert-butylamine to form 1-benzyl-N-(tert-butyl) piperidine-4-carbonitrile, which is then reduced with lithium aluminum hydride to yield 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide. The synthesis method has been well established and has been used in numerous studies to produce high-quality 1-benzyl-N-(tert-butyl)-4-piperidinecarboxamide for research purposes.
属性
IUPAC Name |
1-benzyl-N-tert-butylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)18-16(20)15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARCOPDMYGQRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4941195.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B4941205.png)
![1-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941215.png)
![ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4941221.png)

![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B4941239.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)

![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)